molecular formula C10H20O B14568065 (3S)-3,7-Dimethyloct-6-en-3-ol CAS No. 61476-72-0

(3S)-3,7-Dimethyloct-6-en-3-ol

Cat. No.: B14568065
CAS No.: 61476-72-0
M. Wt: 156.26 g/mol
InChI Key: JRTBBCBDKSRRCY-JTQLQIEISA-N
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Description

(3S)-3,7-Dimethyloct-6-en-3-ol is a chiral alcohol with a molecular formula of C10H20O. It is a naturally occurring compound found in various essential oils and is known for its pleasant floral aroma. This compound is widely used in the fragrance and flavor industries due to its unique scent profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,7-Dimethyloct-6-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the hydroboration-oxidation of the corresponding alkene. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound through fermentation, which is then extracted and purified using various techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,7-Dimethyloct-6-en-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces alkyl halides.

Scientific Research Applications

(3S)-3,7-Dimethyloct-6-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in plant metabolism and its effects on insect behavior.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism by which (3S)-3,7-Dimethyloct-6-en-3-ol exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with olfactory receptors, leading to its perception as a fragrance. It may also interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3,7-Dimethyloct-6-en-3-ol: The enantiomer of (3S)-3,7-Dimethyloct-6-en-3-ol, which has similar chemical properties but different biological activities.

    Linalool: A structurally similar compound with a similar floral aroma, commonly found in essential oils.

    Geraniol: Another related compound with a rose-like scent, used in perfumes and flavorings.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its specific interactions with molecular targets make it valuable in various applications, particularly in the fragrance and flavor industries.

Properties

CAS No.

61476-72-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(3S)-3,7-dimethyloct-6-en-3-ol

InChI

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3/t10-/m0/s1

InChI Key

JRTBBCBDKSRRCY-JTQLQIEISA-N

Isomeric SMILES

CC[C@@](C)(CCC=C(C)C)O

Canonical SMILES

CCC(C)(CCC=C(C)C)O

Origin of Product

United States

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